Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:
- A 4-methylbenzyloxy group at position 4, contributing moderate electron-donating effects and lipophilicity.
- An o-tolyl group (ortho-methylphenyl) at position 1, introducing steric hindrance and influencing molecular conformation.
- An ethyl ester at position 3, enhancing solubility in organic solvents.
This compound is structurally related to pyridazine-based molecules studied for pharmacological applications, particularly as adenosine receptor modulators or enzyme inhibitors .
Properties
IUPAC Name |
ethyl 1-(2-methylphenyl)-4-[(4-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-4-27-22(26)21-19(28-14-17-11-9-15(2)10-12-17)13-20(25)24(23-21)18-8-6-5-7-16(18)3/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODYLVOYOXZSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone or dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the pyridazine derivative in the presence of a base.
Esterification: The ethyl ester group can be introduced through esterification reactions, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl halides, bases (e.g., sodium hydroxide, potassium carbonate)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared to analogs with modifications at positions 1, 3, and 4 of the pyridazine core (Table 1). Key structural differences include:
Key Observations:
- Position 4 : The 4-methylbenzyloxy group provides greater lipophilicity than methyl or sulfanyl groups, enhancing membrane permeability but possibly reducing aqueous solubility.
- Position 3: Ethyl esters (target, 12b, 12d) improve solubility in nonpolar solvents compared to methyl esters (e.g., ).
Physicochemical Properties
Data from synthesized derivatives () highlight trends in melting points and synthetic yields:
| Compound (Reference) | Melting Point (°C) | Yield (%) |
|---|---|---|
| 12d (4-hydroxyphenyl) | 220–223 | 95 |
| 12b (3-chlorophenyl) | 109–110 | 63 |
| 12f (4-iodophenyl) | 181–183 | 50 |
Key Observations:
Spectroscopic and Analytical Data
- ¹H NMR : The target compound’s 4-methylbenzyloxy group would show aromatic protons as a multiplet at δ ~7.2–7.4 ppm, distinct from the singlet of a trifluoromethyl group (e.g., 12c) or the downfield shift of a hydroxyl group (12d) .
- Mass Spectrometry : All derivatives show [M+H]⁺ peaks (e.g., m/z 492 for a trifluoromethyl-containing analog in ), with fragmentation patterns dependent on substituent stability .
Computational and Crystallographic Insights
- SHELX Refinement : Structural validation using SHELX () confirms the planar geometry of the pyridazine ring, with puckering influenced by ortho-substituents (e.g., o-tolyl in the target) .
- ORTEP Visualization : The steric effects of ortho-substituents can be modeled to predict conformational preferences in drug-receptor interactions .
Biological Activity
Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 391.427 g/mol. Its structure features a dihydropyridazine ring, an ethyl ester group, and various aromatic substituents, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:
- Formation of the Dihydropyridazine Ring : This can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
- Introduction of the Aromatic Groups : The incorporation of the 4-methylbenzyl and o-tolyl groups is generally performed via nucleophilic substitution or coupling reactions.
Antimicrobial Properties
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing similar structural motifs can effectively inhibit bacterial growth.
| Compound | Target Organism | EC50 (μg/mL) |
|---|---|---|
| Compound A | Xanthomonas oryzae | 36.25 |
| Compound B | Rhizoctonia solani | 24.14 |
| Ethyl 4-((4-methylbenzyl)oxy)-6-oxo... | Various bacteria | TBD |
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The unique structural features allow it to bind effectively to active sites or allosteric sites on target proteins, leading to modulation of biochemical pathways.
Case Studies and Research Findings
- Case Study on Antibacterial Activity : A study evaluated the antibacterial effects of various pyridazine derivatives against common plant pathogens. The results indicated that certain compounds exhibited superior activity compared to established antibiotics, suggesting potential applications in agriculture.
- Antifungal Activity : In another investigation, derivatives were tested for antifungal properties against fungal pathogens like Rhizoctonia solani. Results showed promising efficacy, indicating that modifications in the chemical structure could enhance biological activity.
- Cytotoxicity Studies : Preliminary cytotoxicity assays revealed that some derivatives possess selective toxicity towards cancer cell lines while sparing normal cells, indicating potential for further development as anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
